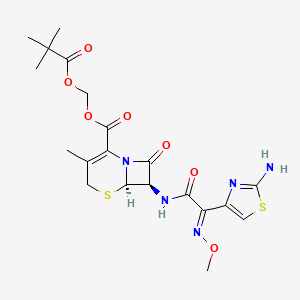

(E)-Cefetamet Pivoxil

描述

Contextualization of (E)-Cefetamet Pivoxil within Third-Generation Cephalosporin (B10832234) Prodrug Chemistry

Third-generation cephalosporins are characterized by their broad spectrum of activity, particularly against Gram-negative bacteria, and their stability against many β-lactamase enzymes. researchgate.netuts.edu.au Cefetamet (B193807) itself exhibits excellent in vitro activity against a range of pathogens. nih.govncats.io However, like many cephalosporins, its inherent physicochemical properties can limit its oral absorption. researchgate.net

The development of orally active cephalosporins has often necessitated a prodrug strategy. This compound is a prime example, joining the ranks of other ester prodrugs like cefuroxime (B34974) axetil and cefpodoxime (B17579) proxetil. uts.edu.aunih.gov These compounds are designed to be more lipophilic than their parent drugs, facilitating their passage across biological membranes. tandfonline.comtoku-e.com The aminothiazole-oxime group, a common feature in third-generation cephalosporins like cefetamet, contributes to their broad-spectrum activity. uts.edu.au

Rationale for Prodrug Design in Chemical and Biological Systems

The primary rationale for designing a prodrug like this compound is to overcome pharmacokinetic challenges, most notably poor oral bioavailability. researchgate.netscispace.com The addition of the pivaloyloxymethyl ester to cefetamet increases its lipophilicity, which is a critical factor for absorption from the gastrointestinal tract. tandfonline.comtoku-e.com Once absorbed, the ester linkage is rapidly cleaved by ubiquitous esterase enzymes, releasing the active cefetamet into the bloodstream. tandfonline.comasm.org

This approach offers several advantages:

Improved Bioavailability: The prodrug form allows a higher concentration of the active drug to reach systemic circulation after oral administration. humanjournals.com

Masking Undesirable Properties: Prodrugs can mask the taste or odor of the parent drug, which is particularly beneficial for oral formulations. scirp.org

Enhanced Stability: The prodrug can be more chemically stable than the active drug, improving shelf-life and formulation possibilities. scirp.org

The design of this compound as a pivaloyloxymethyl ester is a deliberate choice. This specific ester is known to be readily hydrolyzed in vivo, ensuring efficient release of the active cefetamet. tandfonline.com

Evolution of Research Perspectives on Ester Prodrugs

The concept of prodrugs has been a cornerstone of medicinal chemistry for decades, with ester prodrugs being one of the most common and successful strategies. numberanalytics.comijarsct.co.in Initially, simple esters were used to improve properties like solubility and permeability. ijarsct.co.in The 1970s and 1980s saw a surge in interest and application of this strategy. numberanalytics.com

Research has since evolved to a more sophisticated understanding of the interplay between the prodrug, its enzymatic activation, and its pharmacokinetic profile. scirp.org Studies now focus on the specifics of enzyme-triggered cleavage and the design of linkers that can be cleaved at a desired rate and location. scirp.org The development of this compound and other similar cephalosporin prodrugs reflects this evolution, where the ester is not just a simple masking group but a carefully selected moiety to optimize drug delivery. nih.gov

The continued interest in prodrugs is evident in the increasing number of clinical trials and patent applications related to this field. mdpi.com This highlights the ongoing importance of the prodrug approach in developing new and improved therapeutics.

Detailed Research Findings

| Property | Finding | Source |

| Chemical Classification | Third-generation cephalosporin, pivalate (B1233124) ester prodrug | toku-e.com |

| Active Metabolite | Cefetamet | nih.govcymitquimica.com |

| Mechanism of Action | Inhibits the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall. | ncats.iotoku-e.com |

| Hydrolysis | The prodrug is completely hydrolyzed to cefetamet on its first pass through the gut wall and/or liver. researchgate.netnih.gov The half-life of cefetamet pivoxil in intestinal juice is approximately 0.78 hours, significantly faster than in phosphate (B84403) buffer (4.3 hours). | nih.gov |

| Solubility | Cefetamet Pivoxil Hydrochloride is soluble in DMSO and ethanol (B145695) but insoluble in water. toku-e.com The active compound, cefetamet, has low water solubility. | afjbs.com |

| Lipophilicity | This compound is very lipophilic at neutral pH. | tandfonline.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26)/b24-11+/t12-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASYMCLQENWCJG-VCUHZILTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization of E Cefetamet Pivoxil

Established Synthetic Routes to (E)-Cefetamet Pivoxil and Precursor Compounds

The synthesis of this compound is a multi-step process that begins with the creation of its core intermediate, Cefetamet (B193807) acid. This is followed by an esterification step to attach the pivoxil group, which enhances the drug's oral bioavailability. researchgate.net

Synthesis of Cefetamet Acid Intermediate

The primary method for synthesizing Cefetamet acid involves the use of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) as a starting material. google.comgoogle.com In a common industrial approach, 7-ADCA is reacted with an activated form of the side chain, 2-methoxyimino-2-(2-amino-4-thiazolyl)-(z)-thioacetic acid benzothiazole (B30560) ester (MEAM), in a mixed solvent system. google.com This reaction is typically carried out in the presence of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the acylation of the amino group on the 7-ADCA nucleus. google.com

Another described method utilizes 2-mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetate (B1210297) (MAEM) as the acylating agent in a mixture of water and acetone, with the addition of sodium 2-ethylhexanoate. chemicalbook.com The resulting product is Cefetamet sodium, which can then be used in the subsequent esterification step. chemicalbook.com

The reaction conditions, including the choice of solvent, base, and catalyst, are crucial for achieving a high yield and purity of the Cefetamet acid intermediate. google.comgoogle.com

Esterification Approaches for Pivoxil Moiety Introduction

Once Cefetamet acid (or its salt form) is obtained, the next critical step is the introduction of the pivaloyloxymethyl (pivoxil) group to the C-4 carboxylic acid. This esterification is a common strategy for converting parenteral cephalosporins into orally active prodrugs. wikipedia.orgthieme-connect.com

A widely used reagent for this transformation is iodomethyl pivalate (B1233124). chemicalbook.com The reaction is typically performed in an organic solvent such as N,N-dimethylformamide (DMF). chemicalbook.com In one described procedure, Cefetamet sodium is dissolved in DMF, and after the addition of a weak base like sodium bicarbonate, the mixture is cooled before iodomethyl pivalate is added. chemicalbook.com This process leads to the formation of this compound. chemicalbook.com

The selection of the halogenated methyl pivalate and the reaction conditions are key to ensuring an efficient esterification process with minimal side products.

Optimization Strategies for Enhanced Synthesis Yields and Purity

Optimizing the synthesis of this compound is crucial for industrial-scale production to be cost-effective and to meet stringent purity requirements for pharmaceuticals. Research has focused on several areas to improve both the yield and the purity of the final product. google.comnih.govarborpharmchem.com

One key area of optimization is in the synthesis of the Cefetamet acid intermediate. google.com This includes refining the ratio of raw materials and improving the crystallization and purification processes. google.com For instance, a patented method describes an optimized process that involves specific steps for synthesis, decoloring, adsorption, and crystallization to reduce impurities and increase both yield and purity. google.com This method emphasizes mild reaction conditions, making the process more stable and suitable for large-scale production. google.com

The use of design of experiments (DoE) is a powerful methodology for systematically optimizing reaction variables such as temperature, reaction time, and the concentration of reactants and catalysts to enhance yield and purity. nih.govsemanticscholar.org For example, a study on a similar chemical transformation found that higher temperatures and longer residence times could increase yield, but also led to more impurities, highlighting the need for a balanced approach. nih.gov

Furthermore, the choice of catalyst and solvent system plays a significant role in the efficiency of the synthesis. arborpharmchem.com Supported Ionic Liquid Phase (SILP) catalysts, for instance, offer the potential for high stability, increased reaction rates, and higher purity of the final product, as the catalyst can be easily separated from the reaction mixture. mdpi.com

Table 1: Parameters for Optimization in this compound Synthesis

| Parameter | Objective | Methods |

| Raw Material Ratio | Maximize conversion of starting materials, minimize waste. | Stoichiometric adjustments, experimental design. google.com |

| Reaction Temperature | Optimize reaction rate while minimizing degradation and side reactions. | Thermal analysis, kinetic studies. arborpharmchem.com |

| Catalyst Selection | Increase reaction rate and selectivity. | Screening of different catalysts (e.g., DMAP, phase transfer catalysts), use of advanced systems like SILP. google.commdpi.com |

| Solvent System | Ensure solubility of reactants, facilitate product isolation. | Testing of various organic solvents and mixed solvent systems. google.com |

| Purification Method | Remove impurities and unreacted starting materials. | Recrystallization, chromatography, adsorption techniques. google.com |

Novel Synthetic Approaches and Catalyst Systems for this compound

The development of novel synthetic routes and catalyst systems is an ongoing area of research aimed at improving the efficiency, cost-effectiveness, and environmental footprint of this compound production.

One innovative approach involves the use of phase transfer catalysts in the esterification step. A patented method for the synthesis of the related compound, cefteram (B193863) pivoxil, utilizes a phase transfer catalyst and an acid adsorbent during the reaction with iodomethyl pivalate. google.com This suggests that similar methodologies could be applied to the synthesis of this compound to enhance reaction efficiency.

The development of new catalyst systems is also a key focus. While traditional catalysts like tertiary amines are effective, research into more advanced catalysts continues. For example, the use of ruthenium-based catalysts has been explored for other complex organic transformations, and their potential application in cephalosporin (B10832234) synthesis could offer new avenues for optimization. nobelprize.org

Furthermore, biocatalysis presents a promising green chemistry approach. A recent study demonstrated the use of a halogenase enzyme to brominate the 2-aminothiazole (B372263) moiety of various cephalosporins, including a pivoxil prodrug. acs.org This enzymatic modification, performed under mild, aqueous conditions, allows for subsequent chemical derivatization, showcasing the potential for chemoenzymatic pathways in creating novel cephalosporin analogs. acs.org

Chemical Modifications and Prodrug Analog Development from this compound Substrate

To further improve the properties of cephalosporin antibiotics, researchers have explored chemical modifications of existing drugs like this compound to create new prodrug analogs. oup.comepa.gov These modifications often aim to enhance oral bioavailability, a key challenge for many third-generation cephalosporins. oup.comepa.gov

Introduction of Acyloxymethyl Carbamate (B1207046) Moieties

One notable strategy involves the introduction of an acyloxymethyl carbamate moiety to the this compound structure. oup.comepa.gov This modification targets the amino group on the aminothiazole ring, a common feature of third-generation cephalosporins. oup.com

In a 2020 study published in Chemistry Letters, researchers designed and synthesized a series of novel prodrugs by converting the amino group of this compound into various acyloxymethyl carbamates. oup.comepa.gov This chemical derivatization is intended to create new compounds with potentially improved absorption characteristics. The synthesis of these analogs demonstrates that the this compound molecule can serve as a versatile substrate for developing next-generation oral cephalosporins. oup.com

The development of such prodrugs often involves creating a "triprodrug" where multiple points of the molecule are modified to be cleaved by enzymes in the body, releasing the active drug. researchgate.net This approach can significantly alter the physicochemical properties of the parent drug, potentially leading to improved pharmacological profiles. researchgate.net

Exploration of Alternative Ester Linkages for Bioactivation Modulation

The clinical efficacy of orally administered cephalosporins is often limited by their poor absorption from the gastrointestinal tract. To overcome this, a common strategy is the use of prodrugs, where the polar carboxyl group at the C-4 position of the cephalosporin nucleus is esterified to enhance lipophilicity and improve oral bioavailability. This compound, the pivaloyloxymethyl (POM) ester of the active antibiotic (E)-Cefetamet, is a prime example of this approach. oup.comscielo.br However, research has continued to explore alternative ester linkages and other molecular modifications to further modulate and optimize the bioactivation process, aiming for even greater oral absorption and therapeutic efficiency. oup.comnih.gov

A significant area of investigation involves the synthesis of novel prodrugs by modifying other functional groups on the (E)-Cefetamet molecule, in conjunction with the existing pivoxil ester. One such approach has focused on the amino group of the aminothiazole moiety. oup.com The rationale behind this strategy is that by converting this amino group into a series of acyloxymethyl carbamates, it is possible to further enhance the lipophilicity of the molecule and potentially improve its absorption characteristics. oup.com This dual-prodrug strategy targets different sites on the parent molecule to fine-tune its physicochemical properties.

In a notable study, researchers synthesized a series of novel (E)-Cefetamet prodrugs using this compound as the starting material. oup.com The amino group on the aminothiazole ring was converted into various acyloxymethyl carbamates. This modification was designed to increase the molecule's lipophilicity and reduce the number of hydrogen bond donors, both of which are factors known to favor good oral absorptivity. oup.com

The synthesis of these derivatives involved a multi-step process. For instance, the creation of an L-alanyl analogue of this compound and other acyloxymethyl carbamate derivatives demonstrated the feasibility of these complex chemical transformations. oup.com The oral bioavailability of these novel prodrugs was then evaluated in preclinical models and compared to that of the parent this compound. oup.com

The research findings indicated that several of the newly synthesized prodrugs exhibited oral bioavailability comparable to or even higher than that of an L-alanyl analogue of this compound. oup.com This suggests that the modification of the aminothiazole moiety with acyloxymethyl carbamates is a promising strategy for modulating the bioactivation and absorption of (E)-Cefetamet.

The bioactivation of these ester prodrugs is critically dependent on their hydrolysis by esterases present in the intestinal juice and tissues. nih.govasm.org Studies comparing the degradation of this compound with other cephalosporin prodrugs like Cefuroxime (B34974) Axetil and Cefpodoxime (B17579) Proxetil have highlighted the efficiency of this enzymatic cleavage. In human intestinal juice, this compound is rapidly hydrolyzed to the active Δ3-cephalosporin, (E)-Cefetamet. nih.govasm.org This enzymatic hydrolysis is significantly faster than the spontaneous chemical degradation, ensuring that the active drug is released efficiently upon absorption. nih.gov

The following table summarizes the comparative oral bioavailability of some of the novel (E)-Cefetamet prodrugs from the aforementioned study.

| Compound | Modification | Relative Oral Bioavailability (%) |

| This compound | Pivaloyloxymethyl ester at C-4 | 100 (Reference) |

| L-Alanyl Analogue | L-Alanine at aminothiazole | Lower than this compound |

| Acyloxymethyl Carbamate Derivative 1 | Acyloxymethyl carbamate at aminothiazole | Comparable to this compound |

| Acyloxymethyl Carbamate Derivative 2 | Acyloxymethyl carbamate at aminothiazole | Higher than L-Alanyl Analogue |

Note: The specific structures and quantitative bioavailability data for the acyloxymethyl carbamate derivatives are proprietary to the research study and are presented here in a generalized format.

These findings underscore the potential for creating second-generation prodrugs of (E)-Cefetamet with enhanced pharmacokinetic profiles. The exploration of alternative ester linkages and other derivatizations continues to be a key area in the development of more effective oral cephalosporin therapies.

Prodrug Bioactivation Mechanisms and Esterase Hydrolysis Kinetics of E Cefetamet Pivoxil

Enzymatic Hydrolysis Pathways of the Pivoxil Ester Bond

(E)-Cefetamet pivoxil is designed to be more readily absorbed orally than its active form, cefetamet (B193807). nih.govasm.org After administration, the ester bond is cleaved, releasing the active drug. pharmacompass.com This bioactivation is primarily an enzymatic process.

Role of Esterases in Prodrug Conversion to Cefetamet

The conversion of this compound to the active cefetamet is mediated by esterases. toku-e.comalquds.edu These enzymes are crucial for the hydrolysis of the ester bond in various prodrugs, transforming them into their pharmacologically active parent compounds. alquds.edu Carboxylesterases (CESs), a significant group of enzymes involved in this bioactivation, are found in various tissues, with the highest activity levels typically in the liver. alquds.edu In the gastrointestinal tract, esterases present in the gut lumen can hydrolyze the prodrug. researchgate.net Studies on similar cephalosporin (B10832234) prodrugs indicate that inter-individual variability in the enzymatic activity of intestinal esterases could explain differences in drug absorption. researchgate.net The enzymatic cleavage in the intestinal fluid predominantly yields the active Δ3-cephalosporin, with minimal formation of the inactive Δ2 isomer. nih.govasm.orgnih.gov This rapid hydrolysis to the biologically active form is significantly faster than spontaneous isomerization, ensuring efficient drug activation. nih.govasm.org

Identification and Characterization of Relevant Enzyme Systems in vitro

In vitro studies comparing the degradation of this compound in human intestinal juice and phosphate (B84403) buffer highlight the significance of enzymatic hydrolysis. nih.govasm.orgasm.org The degradation is substantially faster in intestinal juice, demonstrating the role of intestinal enzymes. nih.govasm.orgasm.org

In one study, the degradation of this compound was compared in human intestinal juice and a 0.6 M phosphate buffer, both at pH 7.4 and 37°C. nih.govasm.org The results showed a significant difference in the degradation rate and the products formed. nih.govasm.org In intestinal juice, the primary degradation product was the active Δ3-cephalosporin (cefetamet), accounting for 86% of the products. nih.govnih.gov Conversely, in the phosphate buffer, the major product was the inactive Δ2-isomer (61%). nih.govnih.gov

The degradation rate constant (kdeg) for this compound in intestinal juice was found to be 8.86 x 10⁻¹ h⁻¹, which is considerably faster than the 1.62 x 10⁻¹ h⁻¹ observed in phosphate buffer. nih.gov This corresponds to half-lives of 0.78 hours in intestinal juice and 4.3 hours in phosphate buffer, respectively. nih.govasm.org These findings underscore the efficiency of enzymatic hydrolysis in the gut for the activation of the prodrug. nih.gov

Chemical Hydrolysis Kinetics under Biologically Relevant Conditions

The chemical stability of this compound is influenced by several factors, including pH, temperature, and the presence of buffer species. nih.govresearchgate.net

Influence of pH on Hydrolysis Rate Profiles

The hydrolysis of this compound follows first-order kinetics and is significantly dependent on pH. nih.govresearchgate.net The pH-rate profile for the hydrolysis is characteristically U-shaped, indicating that the compound is most stable in the pH range of 3 to 5. nih.govresearchgate.net The degradation is subject to both hydrogen ion and hydroxyl ion catalysis. nih.govresearchgate.net

A study investigating the hydrolysis kinetics at various pH values and temperatures formulated the following expression for the pH-rate relationship: k(pH) = kH+aH+ + kH2O + kOH-aOH- Where kH+ and kOH- are the second-order rate constants for catalysis by hydrogen and hydroxyl ions, respectively, and kH2O is the pseudo-first-order rate constant for the spontaneous reaction with water. nih.govresearchgate.net

In vitro studies in simulated gastric fluid (pH 1.2) showed that the prodrug is not significantly hydrolyzed in the stomach. researchgate.net However, as the pH increases, degradation of the ester bond begins. researchgate.net

Temperature Dependence of Hydrolysis Kinetics

The rate of hydrolysis of this compound is also dependent on temperature. nih.govresearchgate.net Kinetic studies have been conducted at various temperatures (333 K, 343 K, 353 K, and 363 K) to determine the temperature dependency of the degradation rate constants. nih.govresearchgate.net The Arrhenius expression, kT = Ae-E/RT, is used to define the relationship between the rate constant and temperature, where A is the frequency factor and E is the activation energy. nih.gov For many drug decomposition reactions, the activation energy can be influenced by temperature, which can affect the accuracy of shelf-life predictions if a single activation energy value is used over a wide temperature range. ucl.ac.be

Buffer Catalysis Effects on Degradation

Table of Research Findings on this compound Hydrolysis

| Parameter | Condition | Result | Reference |

|---|---|---|---|

| Enzymatic Hydrolysis | |||

| Degradation Medium | Human Intestinal Juice (pH 7.4, 37°C) | kdeg = 8.86 x 10⁻¹ h⁻¹, t₁/₂ = 0.78 h | nih.gov |

| 0.6 M Phosphate Buffer (pH 7.4, 37°C) | kdeg = 1.62 x 10⁻¹ h⁻¹, t₁/₂ = 4.3 h | nih.gov | |

| Major Degradation Product | Human Intestinal Juice | Δ3-cephalosporin (Cefetamet) (86%) | nih.govnih.gov |

| 0.6 M Phosphate Buffer | Δ2-isomer (inactive) (61%) | nih.govnih.gov | |

| Chemical Hydrolysis | |||

| pH for Maximum Stability | Aqueous Solution | pH 3-5 | nih.govresearchgate.net |

| Catalysis | Aqueous Solution | Hydrogen ion and hydroxyl ion catalysis | nih.govresearchgate.net |

Table of Compounds

Structural Elucidation of Bioactivation Intermediates and Products

This compound is a pivaloyloxymethyl ester prodrug designed to enhance oral absorption. nih.gov Its bioactivation is a multi-step process initiated by non-specific esterases, primarily in the intestinal wall and liver. tandfonline.comresearchgate.net This enzymatic hydrolysis targets the ester linkage, cleaving the pivaloyloxymethyl group. nih.govresearchgate.net

The primary transformation involves the hydrolysis of the ester bond to release the active antibacterial agent, Cefetamet (the Δ3-acid). asm.orgasm.org This process also yields two byproducts: pivalic acid and an unstable hydroxymethyl intermediate that quickly degrades to formaldehyde. The main active product is the Δ3-cephalosporin, Cefetamet. asm.orgasm.org

However, a secondary, non-enzymatic pathway can also occur. Under certain conditions, this compound can undergo a base-catalyzed isomerization of the double bond within the dihydrothiazine ring of the cephem nucleus. asm.orgasm.org This shifts the double bond from the Δ3 to the Δ2 position, forming an inactive isomer. Subsequent hydrolysis of this Δ2-ester results in the corresponding biologically inactive Δ2-acid of Cefetamet. asm.orgasm.org Studies in human intestinal juice confirm that the primary degradation pathway strongly favors the formation of the active Δ3-Cefetamet (86% of products) over the inactive Δ2-isomer. asm.orgresearchgate.net

The key molecules involved in the bioactivation are:

This compound: The parent prodrug (Δ3-ester).

Cefetamet: The biologically active Δ3-carboxylic acid.

Inactive Δ2-isomer of Cefetamet: The biologically inactive Δ2-carboxylic acid.

Pivalic Acid: A byproduct of the initial ester hydrolysis.

Formaldehyde: A byproduct from the decomposition of the hydroxymethyl intermediate.

Comparative Analysis of Bioactivation Rates Across Different Chemical Prodrug Structures

The rate of bioactivation is a critical pharmacokinetic parameter that influences the bioavailability of the active drug. The hydrolysis rate of this compound has been compared to other oral cephalosporin prodrugs, such as Cefuroxime (B34974) Axetil and Cefpodoxime (B17579) Proxetil, under various conditions.

Research comparing the degradation of these prodrugs in human intestinal juice versus a simple phosphate buffer solution (pH 7.4) highlights the crucial role of enzymatic activity. In human intestinal juice, the hydrolysis of this compound is significantly accelerated, demonstrating a half-life of just 0.78 hours, compared to 4.3 hours in the buffer solution. asm.orgasm.orgresearchgate.net This rapid conversion is attributed to the action of intestinal esterases.

When compared to other cephalosporin prodrugs in intestinal juice, this compound shows a distinct hydrolysis profile. Cefpodoxime Proxetil and Cefuroxime Axetil are mixtures of two diastereoisomers, which are hydrolyzed at different rates. asm.orgresearchgate.net For instance, the diastereoisomers of Cefpodoxime Proxetil have half-lives of 0.18 hours and 0.98 hours, indicating highly stereoselective enzymatic cleavage. asm.orgresearchgate.net this compound, which is not a mixture of diastereoisomers, has a hydrolysis rate that falls between those of the rapidly and slowly hydrolyzed isomers of Cefpodoxime Proxetil and Cefuroxime Axetil. asm.orgresearchgate.net

This comparative data underscores that the chemical structure of the ester promoiety and the stereochemistry of the molecule significantly influence the rate of enzymatic activation in the body.

The following table summarizes the comparative hydrolysis rates in different media.

| Compound | Half-Life in Human Intestinal Juice (pH 7.4) [hours] | Half-Life in Phosphate Buffer (pH 7.4) [hours] |

|---|---|---|

| This compound | 0.78 | 4.3 |

| Cefuroxime Axetil (Isomer A) | 0.37 | 1.6 |

| Cefuroxime Axetil (Isomer B) | 0.93 | |

| Cefpodoxime Proxetil (Isomer A) | 0.18 | 2.2 |

| Cefpodoxime Proxetil (Isomer B) | 0.98 |

Degradation Kinetics and Stability Profiling of E Cefetamet Pivoxil

Hydrolytic Degradation Pathways and Reaction Mechanisms

The hydrolysis of (E)-Cefetamet Pivoxil follows first-order kinetics and is significantly influenced by pH, temperature, and the presence of buffer solutions. nih.gov The degradation process involves the formation of various products, primarily through the isomerization of the double bond in the dihydrothiazine ring and cleavage of the ester group.

In aqueous solutions, this compound (the Δ3-ester) can isomerize to the thermodynamically less stable but hydrolytically more labile Δ2-ester. This isomerization is a key step in the degradation pathway, particularly at a pH above 6. The subsequent hydrolysis of the Δ2-ester leads to the formation of the inactive Δ2-acid. Concurrently, direct enzymatic or chemical hydrolysis of the pivaloyloxymethyl ester group of the parent Δ3-ester can occur, yielding the active drug, Cefetamet (B193807) (the Δ3-acid). asm.orgasm.orgnih.govnih.gov

A study comparing the degradation in phosphate (B84403) buffer and human intestinal juice at pH 7.4 found that in the buffer, the major degradation product was the inactive Δ2-isomer, whereas in intestinal juice, the active Δ3-acid (Cefetamet) was the primary product. This suggests that enzymatic hydrolysis in the intestine is more rapid than the isomerization process. asm.orgnih.govnih.gov

Acid-Catalyzed Degradation Kinetics

kpH = kH+aH+ + kH2O + kOH-aOH-

where kH+ is the second-order rate constant for hydrogen ion activity catalysis. nih.govresearchgate.net

Base-Catalyzed Degradation Kinetics

This compound is also susceptible to degradation under the influence of sodium hydroxide (B78521). researchgate.net In base-catalyzed hydrolysis, at a pH above 6, the isomerization to the unstable Δ2-ester is a significant pathway, followed by rapid hydrolysis. asm.org The degradation rate increases with increasing pH beyond the optimal stability range of 3-5. nih.govresearchgate.netresearchgate.net This is consistent with the general rate expression where the term kOH-aOH- becomes dominant at higher pH values, with kOH- representing the second-order rate constant for hydroxyl ion activity. nih.govresearchgate.net Studies have shown that buffer solutions, such as phosphate buffers, can catalyze the degradation, indicating general base catalysis. nih.gov

The degradation of this compound progresses much faster in intestinal juice (pH 7.4) than in phosphate buffer (pH 7.4). The degradation rate constant (kdeg) in intestinal juice was found to be 8.86 x 10⁻¹ h⁻¹, compared to 1.62 x 10⁻¹ h⁻¹ in phosphate buffer. asm.orgnih.gov

| Condition (pH 7.4, 37°C) | Degradation Rate Constant (k_deg) (h⁻¹) | Half-life (t₁/₂) (h) |

| Human Intestinal Juice | 8.86 x 10⁻¹ | 0.78 |

| Phosphate Buffer | 1.62 x 10⁻¹ | 4.3 |

This table presents the degradation kinetics of this compound in different media at pH 7.4. asm.orgnih.gov

Solid-State Degradation Kinetics and Mechanisms

The stability of this compound in the solid state is influenced by both temperature and relative humidity. researchgate.net The degradation process in the solid phase has been studied using High-Performance Liquid Chromatography (HPLC) with UV detection. researchgate.net

Influence of Humidity on Solid-State Stability

Humidity plays a crucial role in the solid-state degradation of this compound. The degradation kinetics differ significantly between dry and humid conditions. In the presence of air humidity greater than 50% (RH > 50%), the degradation follows an autocatalytic first-order reaction with respect to the substrate concentration. researchgate.net However, at 0% relative humidity, the degradation of this compound hydrochloride is a first-order reaction, while for the free base, it is a reversible first-order reaction. researchgate.net The compound is susceptible to degradation under conditions of increased temperature and relative humidity. researchgate.net

The rate constants (k) for the degradation of this compound and its hydrochloride salt have been determined under various conditions of temperature and humidity.

Degradation Rate Constants (k) in Dry Air (RH = 0%) researchgate.net

| Temperature (K) |

|---|

| 373 |

| 378 |

| 383 |

| 388 |

Degradation Rate Constants (k) at 76.4% Relative Humidity researchgate.net

| Temperature (K) |

|---|

| 333 |

| 343 |

| 353 |

| 363 |

Specific values for the rate constants were determined in the cited study but are not explicitly provided in the available abstract. researchgate.net

Autocatalytic Degradation Phenomena

A notable characteristic of the solid-state degradation of this compound, particularly at relative humidity levels above 50%, is its autocatalytic nature. researchgate.net Autocatalysis is a process where a product of the reaction acts as a catalyst for the same reaction. This leads to an acceleration of the degradation rate as the concentration of the catalytic degradation product increases over time. This phenomenon is observed for both this compound and its hydrochloride salt under humid conditions. researchgate.net

Thermolysis and Degradation Pathways

The breakdown of this compound and its hydrochloride salt (CFP·HCl) in the solid phase is influenced by temperature and relative humidity. researchgate.net Under conditions of relative humidity greater than 50%, the degradation follows an autocatalytic first-order reaction. researchgate.net However, in a dry environment (0% relative humidity), the degradation of CFP·HCl is a first-order reaction, while that of the free base form is a reversible first-order reaction. researchgate.net

Studies on the hydrolysis of this compound in aqueous solutions show that the process follows first-order kinetics. nih.gov The rate of this degradation is significantly affected by pH, temperature, and the presence of buffers. nih.gov The pH-rate profile is characteristically U-shaped, indicating that the compound is most stable in the pH range of 3 to 5. researchgate.netnih.gov Both hydrogen and hydroxyl ions, as well as buffer components like acetate (B1210297) and phosphate, can catalyze the degradation process. nih.gov

Forced degradation studies reveal that this compound is susceptible to degradation under acidic and basic conditions, as well as in the presence of an oxidizing agent like hydrogen peroxide. sci-hub.seresearchgate.net When refluxed in 0.1 N hydrochloric acid for four hours, a significant degradation of 57.8% was observed. sci-hub.se In a 3% hydrogen peroxide solution at room temperature, it decomposed by 14.6% within two hours. sci-hub.se However, the compound shows stability against irradiation and increased temperature in dry air. researchgate.net

Identification and Characterization of Degradation Products

The degradation of this compound leads to the formation of several products, most notably isomers and other secondary derivatives. The characterization of these products is crucial for understanding the complete degradation pathway and is often accomplished using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). mdpi.comnih.govnih.gov

A key degradation pathway for this compound, particularly at a pH above 6, involves isomerization. asm.org The initial Δ³-isomer, which is the active form, can convert to the hydrolytically unstable Δ²-isomer. asm.org This isomerization is followed by the rapid hydrolysis of the Δ²-ester to the Δ²-cephalosporin. asm.org

The relative proportions of these isomers can vary depending on the environment. In a phosphate buffer at pH 7.4, the major degradation product is the Δ²-cephalosporin, accounting for approximately 61% of the degradation products. asm.org Conversely, in human intestinal juice under the same pH, the Δ³-cephalosporin is the predominant form, making up about 86% of the degradation products. asm.org This suggests that enzymatic hydrolysis in the intestinal fluid primarily yields the active Δ³-cephalosporin. asm.org

The two isomers can be distinguished by ¹H NMR spectroscopy. The Δ³-isomer (Cefetamet) shows characteristic signals at 1.88 ppm (3′-CH₃), 3.25 and 3.62 ppm (2-CH₂), 3.99 ppm (N-O-CH₃), and 5.18 and 5.74 ppm (6-CH and 7-CH). asm.org The Δ²-isomer is identified by signals at 1.92 ppm (3′-CH₃), 4.00 ppm (N-O-CH₃), 4.87 ppm (4-CH), 5.38 and 5.57 ppm (6-CH and 7-CH), and 5.99 ppm (2-CH). asm.org

Table 1: Comparison of this compound Degradation in Different Media

| Incubation Medium | Major Degradation Product | Relative Proportion | Half-life (t₁/₂) |

|---|---|---|---|

| 0.6 M Phosphate Buffer (pH 7.4) | Δ²-cephalosporin | 61% | 4.3 hours |

Beyond the Δ²- and Δ³-isomers, other degradation products of this compound have been identified under various stress conditions. Forced degradation in 0.1 N hydrochloric acid resulted in degradation products observed at relative retention times of 1.32 and 1.80 minutes in HPLC analysis. sci-hub.se Degradation with 3% hydrogen peroxide produced degradants with retention times of 1.12 and 3.35 minutes. sci-hub.se The specific structures of these secondary products, often referred to as A₃ and A₄ in buffer studies, have not been fully identified. asm.org The use of advanced analytical techniques like ultra-high-resolution mass spectrometry is instrumental in the structural elucidation of such impurities. mdpi.com

Kinetic Modeling of Degradation Processes

kH+ is the second-order rate constant for hydrogen ion catalysis. nih.gov

kOH- is the second-order rate constant for hydroxyl ion catalysis. nih.gov

kH₂O is the pseudo-first-order rate constant for the spontaneous reaction with water. nih.gov

In the solid state, the kinetic model depends on the humidity. At relative humidity above 50%, the degradation is an autocatalytic first-order reaction. researchgate.net In dry air (0% RH), the degradation of the hydrochloride salt follows first-order kinetics, while the free base follows a reversible first-order reaction. researchgate.net These kinetic models are essential for predicting the stability and shelf-life of the drug under different storage conditions. mdpi.comsapub.org

Table 2: Kinetic Parameters for this compound Degradation in Solid Phase

| Condition | Kinetic Model |

|---|---|

| RH > 50% | Autocatalytic first-order reaction |

| 0% RH (CFP·HCl) | First-order reaction |

Impact of Excipient Interactions on this compound Stability in vitro

Excipients, while often considered inert, can significantly interact with active pharmaceutical ingredients, affecting their stability. chineway.com.cnamazonaws.combjbms.org These interactions can be physical or chemical and may lead to changes in solubility, dissolution rate, and chemical degradation of the drug. researchgate.netnih.gov

Studies have shown that the presence of certain excipients can decrease the chemical stability of this compound hydrochloride in the solid state, particularly during thermolysis. researchgate.netresearchgate.net The formation of systems between this compound hydrochloride and excipients such as mannitol, hydroxypropyl methylcellulose (B11928114), pregelatinized starch, lactose (B1674315) monohydrate, magnesium stearate, and polyvinylpyrrolidone (B124986) can lead to physicochemical modifications. researchgate.netresearchgate.net These interactions can alter the degradation pathways and kinetics of the drug. nih.gov For instance, the presence of polymeric excipients can create a microenvironment that influences the local pH and moisture content, thereby affecting the stability of the active substance. nih.govdrhothas.com

Influence of Excipients on Dissolution and Solubility in vitro

The dissolution and solubility of a drug substance are critical determinants of its oral bioavailability. For a compound like this compound, which is a prodrug requiring conversion to its active form, the selection of appropriate excipients in its formulation is paramount to ensure optimal release and subsequent absorption. Various pharmaceutical excipients can significantly modify the physicochemical properties of this compound, thereby influencing its in vitro dissolution and solubility profiles.

Research has demonstrated that interactions between this compound Hydrochloride and common excipients can lead to notable changes in its solubility and dissolution rate. researchgate.net A study investigating the effects of mannitol, hydroxypropyl methylcellulose (HPMC), pregelatinized starch, lactose monohydrate, magnesium stearate, and polyvinylpyrrolidone (PVP) revealed significant modifications in the drug's physicochemical behavior. researchgate.net These interactions, confirmed through spectroscopic methods like FTIR, can alter the drug's stability and how it dissolves in different fluids. researchgate.net

Superdisintegrants:

Superdisintegrants are a class of excipients added to tablet formulations to promote rapid disintegration, which in turn can enhance the dissolution rate of the active pharmaceutical ingredient (API). theprofesional.com The efficacy of different superdisintegrants can vary. For instance, in studies on fast-dissolving tablets, the type and concentration of the superdisintegrant were found to have a direct impact on disintegration time and dissolution profiles. science.govscience.gov

In one study, tablets formulated with Kollidon® CL-F (crospovidone) at concentrations of 2.5% w/w or higher showed the fastest disintegration and dissolution rates. science.govscience.gov Tablets containing Vivasol® (croscarmellose sodium) at concentrations between 2.5% and 4.0% w/w also exhibited rapid disintegration and complete drug release. science.govscience.gov Conversely, tablets formulated with Explotab® (sodium starch glycolate) displayed the longest disintegration times and the lowest amount of drug released. science.govscience.gov The mechanism of action for these excipients often involves swelling and wicking, which disrupts the tablet matrix and facilitates dissolution. science.gov

While not specific to this compound, studies on other cationic drugs have shown that crospovidone can significantly improve dissolution compared to other superdisintegrants like croscarmellose sodium and sodium starch glycolate. dissolutiontech.compharmtech.com This suggests that for a compound like this compound, the choice of superdisintegrant is a critical formulation parameter.

Table 1: Effect of Superdisintegrants on Drug Release

| Superdisintegrant | Concentration (% w/w) | Observed Effect on Dissolution | Citation |

|---|---|---|---|

| Kollidon® CL-F | ≥ 2.5 | Fastest disintegration and dissolution rate | science.gov, science.gov |

| Vivasol® | 2.5 - 4.0 | Fast disintegration and complete drug release | science.gov, science.gov |

| Explotab® | Not specified | Longest disintegration time, smallest amount of drug released | science.gov, science.gov |

| Crospovidone | 2 | More rapid dissolution rate for cationic drugs compared to other superdisintegrants | pharmtech.com |

Binders and Fillers:

Binders and fillers are essential for providing the necessary bulk and cohesive properties to tablets. However, they can also influence drug dissolution. The particle size of a filler-binder like microcrystalline cellulose (B213188) (MCC) has been shown to affect tablet hardness, friability, and the amount of drug released. latamjpharm.org For instance, tablets formulated with a larger particle size MCC (Avicel PH-102) exhibited higher hardness and a greater percentage of drug release compared to those with a smaller particle size (Avicel PH-101). latamjpharm.org

In a study on cefetamet pivoxil hydrochloride, the presence of excipients such as mannitol, hydroxypropyl methylcellulose, and pregelatinized starch was found to alter its solubility and dissolution rate depending on the acceptor fluid used. researchgate.net

Lubricants:

Lubricants are necessary to prevent tablet sticking to the manufacturing equipment, but they can have a detrimental effect on dissolution. Magnesium stearate, a commonly used lubricant, is hydrophobic and can form a film around the drug particles, thereby impeding drug release. latamjpharm.orgsci-hub.box Studies have shown that the use of stearic acid as a lubricant can lead to tablets with higher hardness and a greater amount of dissolved drug compared to those using magnesium stearate. latamjpharm.org Formulations without lubricants showed even higher drug release, highlighting the inhibitory effect of these excipients. latamjpharm.org

Table 2: Influence of Lubricants on Drug Dissolution

| Lubricant | Formulation Details | Effect on Drug Release | Citation |

|---|---|---|---|

| Magnesium Stearate | Compared to stearic acid | Negative effect on drug release from formulations | latamjpharm.org |

| Stearic Acid | Compared to magnesium stearate | Higher amount of drug dissolved | latamjpharm.org |

| No Lubricant | Compared to formulations with lubricants | Higher drug release | latamjpharm.org |

Solubility Enhancers:

For poorly soluble drugs, solubility enhancers like cyclodextrins can be employed. While direct studies on this compound with a wide range of these enhancers are limited in the provided context, research on similar pivoxil prodrugs offers valuable insights. For example, the inclusion of tebipenem (B1682724) pivoxil in a β-cyclodextrin complex significantly altered its dissolution profile compared to the pure drug. nih.govplos.org This suggests that cyclodextrins could be a viable strategy to modify the release of this compound, especially in the intestinal environment where absorption is intended to occur. nih.govplos.org

Another approach involves the use of surface-active agents like lecithin (B1663433). In formulations of cefditoren (B193786) pivoxil, another cephalosporin (B10832234) prodrug, lecithin demonstrated the ability to enhance the dispersibility and solubility of the hydrophobic drug, which is significant for improving bioavailability. epo.org

Advanced Analytical Methodologies for E Cefetamet Pivoxil Research

Chromatographic Method Development and Validation for Research Applications

Method development and validation are critical for ensuring that an analytical procedure is suitable for its intended purpose. For (E)-Cefetamet Pivoxil, this involves establishing methods that are specific, accurate, precise, and robust for quantification and impurity detection.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound in both bulk drug substance and pharmaceutical formulations. jetir.orgtsijournals.com Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a non-polar stationary phase (like C18) and a polar mobile phase to achieve separation. jetir.orgresearchgate.net

Several validated RP-HPLC methods have been developed for the estimation of Cefetamet (B193807). jetir.org These methods are designed to be simple, rapid, and precise, making them suitable for routine quality control analysis. tsijournals.com For instance, a typical system might employ a C18 column (e.g., 250mm x 4.6mm, 5µm particle size) with a specific mobile phase composition and flow rate to ensure efficient separation of the analyte from any impurities or excipients. jetir.org

The composition of the mobile phase is a critical parameter in HPLC that is optimized to achieve the best possible resolution and selectivity for this compound and its related substances. Resolution refers to the degree of separation between adjacent peaks, while selectivity describes the ability of the method to differentiate between the analyte and other components in the sample.

Optimization is an empirical process where different solvents, buffer types, pH levels, and ratios are tested. For this compound, various mobile phase compositions have been successfully employed. These often consist of a mixture of an aqueous component (like a phosphate (B84403) buffer to control pH) and organic modifiers such as acetonitrile (B52724) and methanol. tsijournals.comnih.govsci-hub.se The pH of the buffer is a key factor, with a pH of 3.5 or 3.6 often being used to ensure the compound is in a suitable ionic state for retention and sharp peak shape. tsijournals.comnih.govsci-hub.se The ratio of the organic solvents to the aqueous buffer is fine-tuned to control the retention time of the analyte; a higher proportion of organic solvent generally leads to faster elution. jetir.orgresearchgate.net

| Mobile Phase Composition | Stationary Phase | Reference |

|---|---|---|

| Water : Acetonitrile : Methanol : Phosphate Buffer (pH 3.5) in a ratio of 50:35:10:5 v/v | C18 Absorbosphere (150 x 4.6 mm, 5 µm) | nih.govsci-hub.seresearchgate.net |

| Acetonitrile : Water in a ratio of 80:20 v/v | C18 | researchgate.net |

| Acetonitrile : Methanol : Phosphate Buffer (pH 3.6) in a ratio of 50:20:30 v/v/v | RP-C18 (150 mm x 4.6 mm, 5 µm) | tsijournals.com |

| Methanol : Acetonitrile : 0.01M Sodium Perchlorate in a ratio of 60:40 | Waters C18 (250mm x 4.6mm, 5µm) | jetir.org |

The choice and optimization of the detector are crucial for ensuring the specificity and sensitivity of the HPLC method. For this compound, which contains a chromophore, UV-Vis detectors are most commonly used. shimadzu.com The detector wavelength is selected at a point where the analyte exhibits maximum absorbance, thereby maximizing sensitivity. For Cefetamet, wavelengths such as 232 nm, 236 nm, 251 nm, and 254 nm have been reported as optimal for detection. jetir.orgtsijournals.comresearchgate.netnih.govsci-hub.serasayanjournal.co.in

While a standard UV detector measures absorbance at one or two discrete wavelengths, a Photodiode Array (PDA) or Diode Array Detector (DAD) offers a significant advantage in research and stability studies. shimadzu.com A PDA detector acquires the entire UV-Vis spectrum for the analyte as it elutes from the column. shimadzu.comresearchgate.net This provides several benefits:

Peak Purity Analysis : By comparing spectra across an entire peak, co-eluting impurities can be detected, which is a critical aspect of specificity in stability-indicating methods. shimadzu.com

Compound Identification : The acquired spectrum can be compared against a library of standard spectra to confirm the identity of a peak. shimadzu.com

Method Development : It allows for the rapid determination of the optimal detection wavelength for new compounds or degradation products without needing to run multiple analyses.

The use of a PDA detector, therefore, enhances the specificity of the analytical method, providing a higher degree of confidence that the measured peak corresponds solely to this compound. shimadzu.com

In HPLC, two primary elution strategies exist: isocratic and gradient. The choice between them depends on the complexity of the sample and the analytical goal. mastelf.com

Isocratic Elution : In an isocratic method, the composition of the mobile phase remains constant throughout the entire analytical run. mastelf.comphenomenex.com This approach is simpler, more robust, and generally results in more reproducible retention times. mastelf.com For routine quality control of this compound where the primary goal is to quantify the main component and a few known impurities, isocratic methods are often preferred and have been extensively developed. tsijournals.comresearchgate.netnih.govsci-hub.seresearchgate.net They are sufficient when the sample components have similar retention behaviors. nih.gov

HPTLC offers a simple, rapid, and cost-effective alternative to HPLC for the quantification of this compound. rasayanjournal.co.in This technique provides the advantage of analyzing multiple samples simultaneously. A validated HPTLC method has been developed for the estimation of Cefetamet in bulk and pharmaceutical dosage forms. researchgate.netrasayanjournal.co.in

The method involves applying the sample as a narrow band onto a pre-coated silica (B1680970) gel 60F254 plate (the stationary phase). The plate is then placed in a chamber containing a suitable mobile phase, which moves up the plate via capillary action, separating the components of the sample. rasayanjournal.co.in The separated spots are then quantified using a densitometric scanner at a specific wavelength. rasayanjournal.co.injapsonline.com

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Pre-coated Silica Gel 60F254 TLC plates | rasayanjournal.co.in |

| Mobile Phase | Chloroform : Methanol : Toluene (6:1:3 v/v/v) | researchgate.netrasayanjournal.co.in |

| Detection Wavelength | 236 nm | rasayanjournal.co.in |

| Linearity Range | 1-5 µg/spot | researchgate.netrasayanjournal.co.in |

This HPTLC method has been validated for specificity, accuracy, linearity, and precision, demonstrating its suitability for routine quality control. researchgate.netrasayanjournal.co.in

For the structural elucidation of unknown impurities, metabolites, and degradation products of this compound, the coupling of liquid chromatography with mass spectrometry (LC-MS) is an indispensable tool. conicet.gov.aramericanpharmaceuticalreview.com While HPLC with UV or PDA detection can quantify and indicate the presence of unknown peaks, it does not provide structural information. americanpharmaceuticalreview.com

LC-MS combines the powerful separation capabilities of HPLC with the mass-analyzing power of a mass spectrometer. americanpharmaceuticalreview.com As components elute from the LC column, they are ionized (e.g., by Electrospray Ionization, ESI) and introduced into the mass spectrometer, which measures the mass-to-charge ratio (m/z) of the ions. americanpharmaceuticalreview.com

This technique is crucial in pharmaceutical research for:

Impurity Identification : A study utilizing LC-ESI-Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR MS) successfully identified thirteen impurities in capsules containing Cefetamet pivoxil hydrochloride. mdpi.com The ultra-high resolution of FTICR MS allows for the assignment of precise molecular formulae to the detected masses. mdpi.com

Degradation Pathway Elucidation : Forced degradation studies, where the drug is exposed to stress conditions like acid, base, and oxidation, generate degradation products. LC-MS is then used to separate these products and provide their molecular weights. nih.gov

Metabolite Profiling : In pharmacokinetic studies, LC-MS is used to identify the structures of metabolites formed in the body after administration of the drug.

By using tandem mass spectrometry (MS/MS), parent ions of unknown compounds can be fragmented to produce a characteristic pattern, which provides vital clues to their chemical structure, allowing researchers to piece together the degradation pathways or metabolic fate of this compound. conicet.gov.ar

High-Performance Liquid Chromatography (HPLC) Methodologies

Spectrophotometric Approaches for Quantitative Research Analysis.semanticscholar.orgasianpubs.orgasianpubs.org

Spectrophotometry provides a range of accessible and reliable techniques for the quantitative analysis of this compound in research settings. These methods are founded on the principle that the drug molecule, or a derivative thereof, absorbs light in the ultraviolet-visible spectrum. Both direct measurement and methods involving chemical reactions to produce a colored product are employed. asianpubs.orgasianpubs.org Simple, rapid, and accurate spectrophotometric methods have been successfully developed for estimating the compound in bulk drug form and pharmaceutical formulations. semanticscholar.org

Difference spectrophotometry is an advanced technique that enhances specificity by measuring the difference in absorbance between two forms of the analyte, thereby minimizing interference from excipients. For this compound Hydrochloride, a method has been developed based on the spectral shift that occurs between its acidic and basic forms. semanticscholar.orgresearchgate.net

The procedure involves preparing two solutions of the drug, one in an acidic medium and the other in a basic medium. The difference spectrum is then recorded by using the acidic solution as the blank and the basic solution as the sample. semanticscholar.org The resulting spectrum for this compound shows a characteristic maximum peak at 221 nm and a minimum at 275 nm. semanticscholar.orgresearchgate.net The amplitude difference between this maximum and minimum is directly proportional to the concentration of the drug. This method has been validated and proven to be linear for quantitative analysis. semanticscholar.org

Colorimetric methods involve reacting the this compound molecule with a chromogenic reagent to produce a colored complex, which can then be quantified using a spectrophotometer at a specific wavelength. Several distinct colorimetric methods have been developed for its estimation. asianpubs.orgasianpubs.org These methods are advantageous due to their simplicity, economy, and sensitivity. asianpubs.org

One method involves the diazotization of the drug with nitrous acid, followed by a coupling reaction with diphenylamine. This sequence of reactions yields a pink-colored chromogen that exhibits maximum absorbance (λmax) at 521 nm. asianpubs.orgasianpubs.org

A second approach utilizes the redox properties of the drug. In this method, this compound is reacted with Folin-Ciocalteau (FC) reagent in an alkaline medium. The reaction produces a stable blue-colored species, which is measured at a λmax of 675.5 nm. asianpubs.orgasianpubs.org

A third method is based on the formation of a Schiff base. The drug is reacted with p-dimethylaminobenzaldehyde (PDAB) under heat, resulting in a yellow-colored product. The absorbance of this chromogen is measured at 411 nm. asianpubs.orgasianpubs.org

Each of these methods has been validated and shown to obey Beer's law within specific concentration ranges, making them suitable for the quantitative estimation of this compound in various samples. asianpubs.org

| Method | Reagent(s) | Resulting Color | λmax (nm) |

| A | Nitrous Acid, Diphenylamine | Pink | 521 |

| B | Folin-Ciocalteau (FC) Reagent, Sodium Hydroxide (B78521) | Blue | 675.5 |

| C | p-Dimethylaminobenzaldehyde (PDAB) | Yellow | 411 |

This table summarizes the key parameters of three distinct colorimetric methods developed for the quantitative analysis of this compound. asianpubs.orgasianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Degradants and Metabolites.hyphadiscovery.comresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the definitive structural elucidation of molecules, including the degradants and metabolites of this compound. hyphadiscovery.com While mass spectrometry can provide the molecular weight of a degradation product, NMR is often required to determine the precise molecular structure and stereochemistry. researchgate.net

The process involves isolating the impurity or metabolite, often using techniques like preparative High-Performance Liquid Chromatography (HPLC). researchgate.net Once a pure sample is obtained, a suite of NMR experiments is performed. Standard one-dimensional (1D) ¹H NMR provides information about the number and types of protons in the molecule, while ¹³C NMR details the carbon framework. hyphadiscovery.com

For complex structures, two-dimensional (2D) NMR techniques are crucial. d-nb.info Experiments such as COSY (Correlation Spectroscopy) identify proton-proton couplings within the spin system, helping to piece together molecular fragments. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate protons with their directly attached carbons, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (2-3 bonds away). hyphadiscovery.com This data allows for the unambiguous assembly of the complete chemical structure. This methodology has been successfully applied to identify degradation products of other cephalosporins, such as Cefdinir, under various stress conditions. researchgate.net

Infrared (FTIR) Spectroscopy for Excipient Interaction Studies.science.govafjbs.com

Fourier-Transform Infrared (FTIR) spectroscopy is a key analytical technique used in the pre-formulation stage of drug development to assess the compatibility between an active pharmaceutical ingredient (API) and the various excipients used in the final dosage form. afjbs.com Chemical interactions between the drug and excipients can lead to the degradation of the API, thereby affecting the stability and efficacy of the formulation. ijnrd.org

In the context of this compound, FTIR studies are performed to ensure that there are no significant chemical interactions with excipients such as binders, disintegrants, sweeteners, and flavoring agents. science.govafjbs.com The analysis involves obtaining the FTIR spectrum of the pure drug, the pure excipients, and the physical mixture of the drug and each excipient. afjbs.com

The principle is that the spectrum of the mixture should be a simple superposition of the spectra of the individual components if no interaction has occurred. If a chemical interaction takes place, changes in the spectrum, such as the shifting, disappearance, or appearance of characteristic absorption bands (corresponding to specific functional groups), will be observed. Studies conducted on formulations of Cefetamet Pivoxil Hydrochloride dry powder suspension have used FTIR to confirm the absence of interactions between the drug and the selected excipients. afjbs.com

Validation Parameters for Research-Oriented Analytical Methods.semanticscholar.orgnih.govresearchgate.net

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For research-oriented methods for this compound, validation ensures the reliability, accuracy, and precision of the generated data. nih.govresearchgate.net Key validation parameters include linearity, range, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Linearity and range are fundamental validation parameters that demonstrate the proportional relationship between the concentration of this compound and the analytical signal generated by the method.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by visual inspection of a plot of signal versus analyte concentration and statistically confirmed by calculating a correlation coefficient (r) or coefficient of determination (r²), which should be close to 1. sci-hub.se

Range is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Multiple analytical methods developed for this compound have been validated for these parameters across various concentration ranges, confirming their suitability for quantitative research.

| Analytical Method | Linearity Range | Correlation Coefficient (r/r²) |

| Difference Spectrophotometry | 1-35 µg/mL | - |

| Colorimetric Method A (Diazotization) | 10-50 µg/mL | - |

| Colorimetric Method B (Folin-Ciocalteau) | 5-25 µg/mL | - |

| Colorimetric Method C (Schiff Base) | 20-100 µg/mL | - |

| HPLC | 30.0-80.0 µg/mL | r = 0.99989 (r² = 0.9997) |

| HPTLC | 1-5 µ g/spot | - |

This table presents the established linearity and range for various analytical methods used in the quantitative analysis of this compound. semanticscholar.orgasianpubs.orgasianpubs.orgresearchgate.netnih.govresearchgate.net

Precision and Accuracy Assessment

The precision of an analytical method refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy, on the other hand, denotes the closeness of the measurements to the true or accepted value. Both are fundamental parameters in method validation.

Several studies have demonstrated the high precision and accuracy of high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods for the analysis of this compound.

In one such study utilizing a UHPLC-DAD method, the precision was confirmed by the low relative standard deviation (RSD) values, which were less than 2%. researchgate.net The accuracy of this method was also established, with mean recoveries ranging from 97.79% to 102.08%. researchgate.net Another HPLC method reported intra-day and inter-day precision with RSD values between 0.03% and 0.51% and 0.36% and 1.76%, respectively. sci-hub.se The repeatability of this method, assessed by assaying nine samples on the same day, yielded an RSD of 0.33%. sci-hub.se The accuracy was determined through recovery studies, showing a mean absolute recovery of 100.09%. sci-hub.senih.gov

A separate bioanalytical method for determining cefetamet in plasma and urine also reported good precision, with between-day variability ranging from 2.5% to 8.2% for plasma samples and 4.0% to 6.9% for urine samples. asm.org The accuracy of this method was high, with a deviation of less than 5% from the true value. asm.org

Table 1: Precision and Accuracy Data for this compound Analysis

Specificity for Research Matrices

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of this compound research, this is crucial for analyzing the compound in various matrices, including pharmaceutical formulations and biological samples.

The specificity of analytical methods for this compound has been rigorously evaluated. For instance, an HPLC method was shown to be specific by its ability to separate the peak of this compound from those of its degradation products. sci-hub.se When the drug substance was subjected to forced degradation under acidic and oxidative conditions, the method could resolve the parent drug from the degradants. sci-hub.se Specifically, degradation of 57.8% was observed when refluxed in 0.1 N hydrochloric acid for 4 hours, with degradant peaks appearing at different retention times. sci-hub.se Similarly, decomposition of 14.6% occurred in 3% hydrogen peroxide after 2 hours, with distinct peaks for the degradation products. sci-hub.se

A UHPLC-DAD method also demonstrated specificity for determining this compound hydrochloride in the presence of its degradation products. researchgate.net The compound was found to be susceptible to degradation in the presence of sodium hydroxide and hydrochloric acid, as well as under conditions of increased temperature and relative humidity. researchgate.net The method was successfully applied to determine the compound in aqueous solutions and in the solid state, indicating its specificity for these matrices. researchgate.net

Furthermore, a high-performance thin-layer chromatography (HPTLC) method was validated for its specificity, where it was observed that excipients present in the pharmaceutical formulation did not interfere with the analysis of the drug. rasayanjournal.co.in

Detection and Quantitation Limits (LOD/LOQ) for Research Purposes

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters for determining the sensitivity of an analytical method. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For the analysis of this compound, various methods have reported their LOD and LOQ values, which are essential for trace analysis and impurity profiling in research settings.

A UHPLC-DAD method established an LOD of 2.08 µg/mL and an LOQ of 6.29 µg/mL. researchgate.net An HPLC method reported an LOD of 1.03 µg/mL and an LOQ of 3.15 µg/mL. sci-hub.se Another spectrophotometric method for the determination of Cefetamet Pivoxil Hydrochloride reported an LOD of 0.367 µg/mL and an LOQ of 1.112 µg/mL. researchgate.net

Table 2: LOD and LOQ Values for this compound Analysis

These established limits underscore the sensitivity of the available analytical methods, enabling the detection and quantification of this compound at low concentrations, which is vital for various research applications, including stability studies and the analysis of biological samples.

Biotransformation Pathways and Metabolite Profiling of E Cefetamet Active Moiety in Experimental Systems

In Vitro Metabolic Studies using Human Liver Microsomes and S9 Fractions

In vitro metabolic studies using human liver subcellular fractions, such as microsomes and S9 fractions, are standard methods for investigating the metabolic fate of drug candidates. researchgate.netthermofisher.com Microsomes are derived from the endoplasmic reticulum and are rich in Phase I enzymes like cytochrome P450 (CYP) oxidases. researchgate.netnih.gov The S9 fraction is the supernatant from a liver homogenate and contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and Phase II metabolic reactions. nih.govnd.edunih.gov

Identification of Phase I Metabolic Pathways (e.g., Hydroxylation, Dehydrogenation)

Phase I metabolism involves the introduction or unmasking of functional groups on a drug molecule, typically making it more polar. longdom.orgwikipedia.org This is primarily achieved through oxidation, reduction, and hydrolysis reactions. longdom.orgresearchgate.net The most common Phase I reactions are oxidation reactions catalyzed by CYP enzymes, which can include hydroxylation. longdom.orgmdpi.com

For cefetamet (B193807), while it is largely excreted unchanged, in vitro studies would aim to identify minor oxidative metabolites. tandfonline.comnih.gov Specific Phase I pathways that could be investigated for cefetamet include:

Hydroxylation: The addition of a hydroxyl (-OH) group to the molecule.

Dehydrogenation: The removal of hydrogen, often leading to the formation of a double bond.

Identification of Phase II Metabolic Pathways (e.g., Glucuronidation)

Phase II metabolism involves the conjugation of a drug or its Phase I metabolite with an endogenous molecule, which further increases its water solubility and facilitates excretion. longdom.orgmedbullets.com A key Phase II reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.goveur.nl This process attaches glucuronic acid to the drug molecule. eur.nl

Given that cefetamet possesses functional groups amenable to conjugation, glucuronidation is a potential, albeit minor, metabolic pathway. drughunter.com Studies with S9 fractions, which contain UGTs, would be necessary to detect any glucuronide conjugates of cefetamet. nih.gov

Role of Cytochrome P450 (CYP) Isoforms in Cefetamet Metabolism in vitro

The cytochrome P450 superfamily of enzymes is the primary catalyst for Phase I drug metabolism. mdpi.comnih.gov Several isoforms exist, with CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 being the most significant in human drug metabolism. mdpi.com Determining which CYP isoforms are involved in a drug's metabolism is crucial for predicting potential drug-drug interactions. nih.gov

Role of Uridine Diphosphate Glucuronosyltransferase (UGT) Isoforms in Cefetamet Biotransformation in vitro

UGTs are the primary enzymes responsible for Phase II glucuronidation reactions. eur.nlnih.gov Like CYPs, UGTs exist as a superfamily of isoforms with distinct but sometimes overlapping substrate specificities. nih.gov The major human UGT isoforms involved in drug metabolism include those from the UGT1A and UGT2B families. frontiersin.orguniprot.org

To determine the role of specific UGT isoforms in cefetamet's biotransformation, in vitro assays would be conducted using a panel of recombinant human UGTs. These studies would help identify which, if any, UGT isoforms are capable of conjugating cefetamet with glucuronic acid. For instance, UGT1A1, UGT1A3, and UGT2B15 are known to be involved in the glucuronidation of various drugs. drughunter.com There can also be functional interactions between CYP and UGT enzymes that can alter catalytic functions. nih.gov

In Silico Prediction of Metabolic Hot Spots and Biotransformation Products

In silico, or computational, methods are increasingly used in early drug discovery to predict a compound's metabolic fate. creative-biolabs.comnih.gov These tools can identify "metabolic hot spots," which are the sites on a molecule most likely to undergo metabolism. moldiscovery.comresearchgate.net These predictions are based on either the chemical structure of the drug (ligand-based) or by modeling the interaction between the drug and metabolic enzymes (structure-based). creative-biolabs.comnih.gov

Software like MetaSite can predict the sites of metabolism mediated by enzymes such as CYPs. moldiscovery.comnih.gov By analyzing the structure of cefetamet, these programs can predict the most probable locations for Phase I oxidative reactions like hydroxylation. This information can guide the design of laboratory experiments and help in the identification of potential metabolites. researchgate.net

Comparison of Metabolic Profiles with Related Cephalosporins

Cefetamet is a third-generation cephalosporin (B10832234). nih.gov Comparing its metabolic profile to other oral cephalosporins, particularly other prodrug esters, can provide valuable context.

| Cephalosporin | Prodrug Form | Active Moiety | Primary Elimination Route | Metabolism | Protein Binding |

| Cefetamet | Cefetamet Pivoxil | Cefetamet | Renal (largely unchanged) tandfonline.comnih.gov | Minor | 22% tandfonline.comkarger.com |

| Cefpodoxime (B17579) | Cefpodoxime Proxetil | Cefpodoxime | Renal | Minimal metabolism researchgate.net | 21-29% |

| Cefuroxime (B34974) | Cefuroxime Axetil | Cefuroxime | Renal | Not metabolized | 33-50% |

| Cefixime | None | Cefixime | Renal and Biliary | Not significantly metabolized | ~65% karger.com |

| Ceftibuten | None | Ceftibuten | Renal (largely unchanged) indianpediatrics.net | Minimal | ~65% |

This table presents a comparative overview of the metabolic profiles of cefetamet and other related cephalosporins.

As shown in the table, many oral cephalosporins, including cefetamet, undergo limited metabolism and are primarily excreted unchanged by the kidneys. tandfonline.comnih.gov Prodrug esters like cefetamet pivoxil, cefpodoxime proxetil, and cefuroxime axetil are designed to be hydrolyzed to their active forms, which are then predominantly cleared renally. karger.comresearchgate.net This contrasts with some other drug classes that undergo extensive Phase I and Phase II metabolism. The low protein binding of cefetamet is also a characteristic shared with other cephalosporins like cefpodoxime. karger.com

Molecular Modeling and Computational Chemistry Studies of E Cefetamet Pivoxil

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. These calculations provide a foundational understanding of a molecule's stability, reactivity, and the nature of its chemical bonds. For (E)-Cefetamet Pivoxil, these studies can predict regions susceptible to chemical reaction, which is particularly relevant for its hydrolysis from the prodrug form to the active drug.

HOMO-LUMO Energy Gap Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.